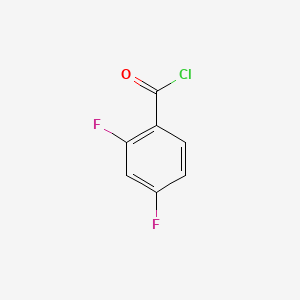

2,4-Difluorobenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWRVDNTKPAJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30222778 | |

| Record name | 2,4-Difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72482-64-5 | |

| Record name | 2,4-Difluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72482-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072482645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Difluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIFLUOROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77DL5FRC0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,4-Difluorobenzoyl Chloride for Advanced Research and Development

This guide provides an in-depth exploration of 2,4-Difluorobenzoyl chloride, a pivotal reagent in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer practical insights, procedural rationale, and a thorough understanding of its chemical behavior.

Core Molecular and Physical Characteristics

This compound is a colorless to light yellow liquid that is a valuable building block in the synthesis of a wide range of chemical compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of two fluorine atoms on the benzene ring, which significantly influences its reactivity.[1]

A summary of its key physical properties is presented in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 72482-64-5 | [1][2][3] |

| Molecular Formula | C₇H₃ClF₂O | [1][2][3][4] |

| Molecular Weight | 176.55 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow clear liquid | [1][5] |

| Density | 1.43 g/mL at 25 °C | [1][6] |

| Boiling Point | 192 °C; 70 °C at 19 mmHg | [1][2] |

| Refractive Index | 1.5120-1.5170 at 20 °C | [5] |

| Flash Point | 82 °C | [2] |

The Chemistry of this compound: A Deeper Dive

The reactivity of this compound is dominated by the acyl chloride functional group, a highly electrophilic center. The two fluorine atoms on the aromatic ring exert a strong electron-withdrawing inductive effect, which further enhances the electrophilicity of the carbonyl carbon.[7] This makes the compound an excellent acylating agent for a variety of nucleophiles.

Reactivity with Nucleophiles

The primary application of this compound is in acylation reactions. It readily reacts with alcohols, amines, and other nucleophiles to introduce the 2,4-difluorobenzoyl moiety. This is a cornerstone of its use in the synthesis of complex molecules.

Experimental Protocol: General Acylation of an Amine

This protocol provides a self-validating workflow for the acylation of a primary or secondary amine with this compound. The causality for each step is explained to ensure reproducibility and understanding.

Materials:

-

This compound (1.0 eq)

-

Amine substrate (1.0 eq)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the amine substrate in anhydrous DCM. The use of a flame-dried flask and inert atmosphere is critical to prevent premature hydrolysis of the acyl chloride.[8]

-

Base Addition: Add triethylamine or pyridine to the solution and cool the mixture to 0 °C in an ice bath. The base is essential to neutralize the hydrochloric acid byproduct of the reaction, which can otherwise protonate the amine starting material, rendering it non-nucleophilic. Cooling the reaction helps to control the exothermic nature of the acylation.

-

Acyl Chloride Addition: Slowly add this compound dropwise to the cooled solution. A slow addition rate is crucial to maintain temperature control and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel.

Caption: Workflow for the general acylation of an amine.

Moisture Sensitivity and Hydrolysis

A critical aspect of handling this compound is its high sensitivity to moisture.[8][9] It readily reacts with water in a vigorous, exothermic reaction to form 2,4-difluorobenzoic acid and hydrochloric acid gas. This reactivity necessitates stringent handling and storage protocols.

Caption: Hydrolysis of this compound.

This reaction has two significant implications for the researcher:

-

Loss of Reagent: Improper handling will lead to the degradation of the starting material, reducing the yield of the desired product.

-

Safety Hazard: The evolution of corrosive HCl gas can pose a respiratory hazard and can also catalyze unwanted side reactions.

Handling, Storage, and Safety Protocols

Due to its corrosive and moisture-sensitive nature, strict safety protocols must be followed when working with this compound.

Personal Protective Equipment (PPE)

Always handle this chemical in a well-ventilated fume hood.[10] The following PPE is mandatory:

-

Chemical safety goggles and a face shield.[8]

-

Chemical-resistant gloves (e.g., nitrile).

-

A lab coat.[8]

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[8][9] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[8] It is incompatible with strong oxidizing agents and strong bases.[9]

Spill and Disposal

In case of a spill, remove all sources of ignition and absorb the material with a dry, inert absorbent.[11] Do not use water. Dispose of the contaminated material and the container in accordance with local, regional, and national regulations.[11]

Spectroscopic and Analytical Characterization

Confirmation of the identity and purity of this compound and its reaction products is typically achieved through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, with coupling patterns influenced by the two fluorine atoms.[12][13][14]

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon and the aromatic carbons, with carbon-fluorine couplings providing valuable structural information.[13][14][15]

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ is indicative of the C=O stretch of the acyl chloride.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the compound and confirm its molecular weight.[4]

Applications in Synthesis

The enhanced reactivity and the presence of fluorine atoms make this compound a valuable intermediate in several key areas:

-

Pharmaceutical Synthesis: It is a key building block in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] The fluorine atoms can improve metabolic stability and binding affinity of the final drug molecule.[1]

-

Agrochemical Development: It is used in the formulation of herbicides and pesticides.[1]

-

Material Science: This compound plays a role in the development of new polymers with enhanced thermal and chemical resistance.[1]

References

-

This compound | C7H3ClF2O | CID 588081 - PubChem. (n.d.). Retrieved from [Link]

-

MATERIAL SAFETY DATA SHEETS 2,4-DICHLORO-5-FLUOROBENZOYL CHLORIDE - Cleanchem Laboratories. (n.d.). Retrieved from [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). Retrieved from [Link]

-

Supporting Information - Royal Society of Chemistry. (n.d.). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. scbt.com [scbt.com]

- 4. This compound | C7H3ClF2O | CID 588081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A17920.14 [thermofisher.com]

- 6. This compound CAS#: 72482-64-5 [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. This compound(72482-64-5) 1H NMR [m.chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. rsc.org [rsc.org]

- 15. This compound(72482-64-5) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 2,4-Difluorobenzoyl Chloride: A Cornerstone Reagent in Modern Synthesis

This guide provides an in-depth technical overview of 2,4-Difluorobenzoyl chloride (CAS No. 72482-64-5), a pivotal reagent for researchers, scientists, and professionals in drug development and materials science. We will move beyond simple data recitation to explore the causality behind its reactivity, its versatile applications, and the critical protocols for its safe and effective use.

Core Characteristics and Physicochemical Profile

This compound is a substituted acyl chloride, a class of organic compounds known for their high reactivity. The presence of two fluorine atoms on the aromatic ring significantly modulates its electronic properties, enhancing its utility as a building block in complex molecular architectures.[1] These fluorine substituents are strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making the molecule an exceptionally efficient acylating agent.[1][2] This heightened reactivity is a key driver for its widespread use in the synthesis of pharmaceuticals and agrochemicals, where fluorinated compounds often exhibit improved metabolic stability and biological activity.[1][3]

The compound is typically a colorless to light yellow clear liquid under standard conditions, though it can also exist as a semi-solid or solid.[1] A comprehensive summary of its physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 72482-64-5 | [1][4][5] |

| Molecular Formula | C₇H₃ClF₂O | [1][5][6] |

| Molecular Weight | 176.55 g/mol | [1][5][6] |

| Appearance | Colorless to light yellow clear liquid or semi-solid | [1] |

| Boiling Point | 70 °C at 19 mmHg; 96-98 °C at 15 mmHg; 192 °C (atm) | [1][4][7] |

| Density | 1.43 - 1.437 g/mL at 25 °C | [1][4][7] |

| Refractive Index (n20/D) | 1.5157 - 1.52 | [1][7][8] |

| Purity | ≥ 98% (GC) | [1][4] |

| Flash Point | 82 °C | [4] |

Spectroscopic Signature for Structural Verification

Accurate structural confirmation and purity assessment are paramount in synthesis. Spectroscopic methods provide a definitive fingerprint for this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) resulting from the three protons on the benzene ring, with coupling to each other and to the two fluorine atoms.

-

¹³C NMR : The carbon NMR spectrum provides key information, including the characteristic carbonyl carbon signal (C=O) and aromatic carbons, with splitting patterns determined by C-F coupling constants.[9][10]

-

¹⁹F NMR : This technique is crucial for confirming the presence and positions of the fluorine atoms on the aromatic ring.[10]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band characteristic of the acid chloride carbonyl (C=O) stretch, typically found in the region of 1780-1815 cm⁻¹. Additional bands corresponding to C-F and C-Cl stretches and aromatic C-H and C=C vibrations will also be present.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound (176.55 g/mol ) and provides fragmentation patterns that can be used for structural elucidation.[6]

Authoritative spectral data can be sourced from chemical databases such as ChemicalBook for reference.[9][11]

Synthesis and Reactivity: A Mechanistic Perspective

The utility of this compound stems from its reactivity, which is governed by the principles of nucleophilic acyl substitution.

General Synthesis Pathway

While specific industrial manufacturing processes may vary, the laboratory-scale synthesis of this compound typically follows a standard route for acyl chloride preparation. The process starts with the corresponding carboxylic acid, 2,4-difluorobenzoic acid, which is then chlorinated using a suitable agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of thionyl chloride is common due to the convenient removal of byproducts (HCl and SO₂), which are gaseous.

Caption: General workflow for synthesizing this compound.

Core Reactivity: Nucleophilic Acyl Substitution

The central reaction mechanism for this compound is nucleophilic acyl substitution.[2] A nucleophile (Nu⁻) attacks the highly electrophilic carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion (Cl⁻), which is an excellent leaving group, to regenerate the carbonyl double bond.

Caption: Mechanism of Nucleophilic Acyl Substitution.

This high reactivity makes it an ideal choice for acylating a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and arenes (in Friedel-Crafts acylation).[2]

Key Applications in Synthesis

This compound is not an end product but a critical intermediate. Its value lies in its ability to efficiently introduce the 2,4-difluorobenzoyl moiety into target molecules.[1]

-

Pharmaceutical Synthesis : It is a key building block for numerous active pharmaceutical ingredients (APIs).[1] The resulting fluorinated aromatic rings can enhance drug efficacy, metabolic stability, and pharmacokinetic profiles.[3] It is particularly noted for its use in developing anti-inflammatory, analgesic, and anti-cancer drugs.[1][12]

-

Agrochemical Development : In the agrochemical sector, it is used to create advanced herbicides, insecticides, and fungicides.[1][3] The incorporation of the difluorobenzoyl group can lead to products with greater potency and desired environmental persistence.[3]

-

Materials Science : The compound is also employed in the synthesis of specialty polymers and advanced materials.[1][12] Polymers incorporating this moiety can exhibit enhanced thermal stability and chemical resistance.[1]

-

Organic Chemistry Research : It serves as a valuable reagent for the synthesis of various organic compounds, such as in the preparation of 2,4-difluorobenzaldehyde via reduction.[13]

Exemplary Experimental Protocol: Amide Synthesis

To illustrate its practical use, the following is a self-validating protocol for the synthesis of an N-substituted amide, a common step in drug discovery. The causality for each step is explained to ensure reproducibility and understanding.

Objective: Synthesize N-benzyl-2,4-difluorobenzamide.

Materials:

-

This compound

-

Benzylamine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

-

Reaction Setup (Anhydrous Conditions): In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve benzylamine (1.0 equivalent) in anhydrous DCM.

-

Causality: Acyl chlorides react violently with water.[2] Anhydrous conditions are critical to prevent hydrolysis of the starting material to the unreactive carboxylic acid and to ensure high yield. The inert atmosphere prevents atmospheric moisture from entering the reaction.

-

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution and cool the flask to 0 °C in an ice-water bath.

-

Causality: The reaction produces hydrochloric acid (HCl) as a byproduct.[2] Triethylamine is a non-nucleophilic base that acts as an acid scavenger, neutralizing the HCl to form triethylammonium chloride. This prevents the protonation of the benzylamine nucleophile, which would render it unreactive. Cooling mitigates the exothermic nature of the reaction.

-

-

Acyl Chloride Addition: Slowly add this compound (1.05 equivalents) dropwise to the stirred solution via a syringe.

-

Causality: A slight excess of the acyl chloride ensures the complete consumption of the limiting reagent (benzylamine). Slow, dropwise addition is crucial to control the reaction rate and temperature, preventing potential side reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzylamine spot has disappeared.

-

Causality: TLC provides a simple and rapid method to qualitatively assess the consumption of the limiting reactant, indicating the reaction's completion.

-

-

Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

-

Causality: The water quench removes the triethylammonium chloride salt. The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer, initiating the drying process.

-

-

Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Causality: Complete removal of dissolved water is essential before solvent evaporation to obtain a pure, dry product.

-

-

Solvent Removal and Purification: Remove the solvent (DCM) under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization or column chromatography to yield pure N-benzyl-2,4-difluorobenzamide.

-

Causality: Purification is necessary to remove any unreacted starting materials or side products, ensuring the final product meets the required purity standards for further use or analysis.

-

Safety, Handling, and Storage: A Mandate for Researchers

Acyl chlorides are hazardous reagents that demand strict adherence to safety protocols.[2]

Hazard Profile:

-

Corrosive: Causes severe skin burns and eye damage.[6][14] Contact must be strictly avoided.

-

Lachrymator: The substance is a tear-inducing agent.[14][15]

-

Water Reactive: Reacts violently with water, moisture, and alcohols to release toxic and corrosive hydrogen chloride (HCl) gas.[2][16] This reaction is highly exothermic.

-

Respiratory Irritant: Inhalation may cause respiratory irritation.[6]

Handling and Personal Protective Equipment (PPE):

-

Always handle this compound in a certified chemical fume hood to ensure adequate ventilation.[2][17]

-

Wear appropriate PPE at all times: chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-resistant lab coat.[2][17]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[15]

Storage and Disposal:

-

Store in a cool, dry, well-ventilated area designated for corrosive materials, away from incompatible substances like water, alcohols, amines, strong bases, and oxidizing agents.[2][18]

-

Containers must be kept tightly sealed, often under an inert atmosphere like nitrogen or argon, to prevent reaction with atmospheric moisture.[2][18][19]

-

Dispose of unused material and residues as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.[16]

Conclusion

This compound, CAS No. 72482-64-5, is more than just a chemical intermediate; it is a powerful tool for molecular design. Its enhanced reactivity, driven by the electronic influence of its fluorine substituents, provides an efficient pathway for the construction of complex fluorinated molecules. For scientists in drug discovery, agrochemical research, and materials science, a thorough understanding of its properties, reactivity, and handling requirements is essential to harness its full synthetic potential safely and effectively.

References

-

This compound | C7H3ClF2O | CID 588081 - PubChem. (URL: [Link])

-

This compound - Oakwood Chemical. (URL: [Link])

-

Synthesis of 2,4-difluorobenzaldehyde - PrepChem.com. (URL: [Link])

- Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google P

-

Hazardous Substance Fact Sheet - New Jersey Department of Health. (URL: [Link])

-

MATERIAL SAFETY DATA SHEETS 2,4-DICHLORO-5-FLUOROBENZOYL CHLORIDE - Cleanchem Laboratories. (URL: [Link])

-

Western Carolina University Standard Operating Procedure for the use of Acetyl chloride. (URL: [Link])

-

Acetyl Chloride Storage : r/chemistry - Reddit. (URL: [Link])

-

Acyl chlorides stability - Sciencemadness Discussion Board. (URL: [Link])

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. scbt.com [scbt.com]

- 6. This compound | C7H3ClF2O | CID 588081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 72482-64-5 [m.chemicalbook.com]

- 8. This compound [oakwoodchemical.com]

- 9. This compound(72482-64-5) 13C NMR [m.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. This compound(72482-64-5) 1H NMR [m.chemicalbook.com]

- 12. chemimpex.com [chemimpex.com]

- 13. prepchem.com [prepchem.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. nj.gov [nj.gov]

- 17. cleanchemlab.com [cleanchemlab.com]

- 18. wcu.edu [wcu.edu]

- 19. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

An In-Depth Technical Guide to 2,4-Difluorobenzoyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 2,4-Difluorobenzoyl Chloride, a pivotal reagent in modern organic synthesis. As a senior application scientist, the following narrative is structured to provide not only foundational data but also field-proven insights into its reactivity, synthesis, and handling. The protocols described are designed to be self-validating, grounded in established chemical principles to ensure reproducibility and safety.

Core Molecular and Physical Properties

This compound is a highly reactive acyl halide, whose utility is amplified by the presence of two electron-withdrawing fluorine atoms on the aromatic ring. These substituents significantly enhance the electrophilicity of the carbonyl carbon, making it an exceptional acylating agent for a variety of nucleophiles. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃ClF₂O | [1][2][3] |

| Molecular Weight | 176.55 g/mol | [1][2][3] |

| CAS Number | 72482-64-5 | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.43 g/cm³ | [1] |

| Boiling Point | 70 °C at 19 mmHg | [1] |

| Refractive Index | n20/D 1.52 | [1] |

| IUPAC Name | This compound | [2] |

The Role of Fluorine in Enhancing Chemical Reactivity and Biological Activity

The strategic placement of fluorine atoms is a cornerstone of modern medicinal chemistry. In this compound, the two fluorine atoms exert a powerful inductive electron-withdrawing effect. This effect polarizes the carbonyl bond, rendering the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack compared to its non-fluorinated analog, benzoyl chloride.

This enhanced reactivity allows for acylation reactions to proceed under milder conditions, often leading to higher yields and cleaner reaction profiles. From a drug development perspective, the incorporation of the 2,4-difluorobenzoyl moiety can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is known to:

-

Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

-

Modulate Lipophilicity: Fluorine can increase a compound's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[4]

-

Alter Binding Affinity: The unique electronic properties of fluorine can alter the pKa of nearby functional groups or lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.[4]

Synthesis of this compound

The most common and reliable laboratory-scale synthesis of this compound involves the chlorination of 2,4-difluorobenzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts (HCl and SO₂), which are gaseous.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2,4-Difluorobenzoic Acid

Causality: This protocol utilizes an excess of thionyl chloride, which also serves as the solvent, to drive the reaction to completion. A reflux condenser is essential to prevent the loss of the volatile reagent while allowing the gaseous byproducts, HCl and SO₂, to be safely vented or neutralized in a scrubber. The final purification by distillation under reduced pressure is critical to remove any non-volatile impurities and residual thionyl chloride, yielding a high-purity product.

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas outlet adapter to the top of the condenser leading to a gas scrubber (e.g., a bubbler containing a dilute sodium hydroxide solution) to neutralize the HCl and SO₂ produced. Ensure all glassware is thoroughly dried to prevent hydrolysis of the acid chloride.

-

Charging the Flask: To the flask, add 2,4-difluorobenzoic acid (1.0 eq).

-

Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂, approx. 3-5 eq). A few drops of anhydrous N,N-dimethylformamide (DMF) can be added as a catalyst.

-

Reaction: Heat the mixture to a gentle reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours. The reaction is typically complete when the evolution of gas ceases.

-

Workup and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation, preferably under reduced pressure.

-

The crude this compound can then be purified by fractional distillation under reduced pressure to yield a clear, colorless to pale yellow liquid.

-

Key Applications and Reaction Mechanisms

This compound is a versatile intermediate primarily used in two major classes of reactions: Friedel-Crafts acylation to form ketones and N-acylation to form amides. These products are often key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]

Friedel-Crafts Acylation

This reaction is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to activate the acyl chloride, generating a highly electrophilic acylium ion.

Caption: Mechanism of Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation of Anisole

Causality: This protocol is based on established procedures for the acylation of activated aromatic rings.[4][5] Anisole is used as the substrate due to the electron-donating nature of the methoxy group, which activates the ring towards electrophilic substitution, primarily at the para position due to steric hindrance. The reaction is initiated at 0 °C to control the initial exothermic reaction between the acyl chloride and AlCl₃. The aqueous workup is crucial for quenching the reaction and decomposing the aluminum chloride-ketone complex to liberate the final product.

-

Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq) and an anhydrous inert solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Reactant Addition:

-

Add this compound (1.0 eq) to the dropping funnel, diluted with a small amount of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

-

In the same dropping funnel, add the aromatic substrate (e.g., anisole, 1.0 eq) diluted with anhydrous DCM. Add this solution dropwise to the reaction mixture.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl. This will quench the reaction and decompose the aluminum complexes.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure (2,4-difluorophenyl)(4-methoxyphenyl)methanone.

N-Acylation (Amide Formation)

This compound reacts readily with primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of many active pharmaceutical ingredients. A base is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Caption: Mechanism of N-acylation for amide synthesis.

Experimental Protocol: Synthesis of an N-Aryl Amide

Causality: This protocol describes a standard condensation reaction.[6][7] A non-nucleophilic base like pyridine or triethylamine is used to scavenge the HCl produced, preventing the formation of the unreactive ammonium salt of the aniline substrate. The reaction is run at low temperature initially to control the rate of this often-exothermic reaction. The workup sequence is designed to remove the base, its hydrochloride salt, and any unreacted starting materials.

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the amine substrate (e.g., 2,4-difluoroaniline, 1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-12 hours. Monitor the reaction progress by TLC.

-

Workup:

-

Dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash sequentially with 1M HCl (to remove the base), saturated sodium bicarbonate solution (to remove any acidic impurities), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude amide product is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Corrosivity: It causes severe skin burns and eye damage.[7][8] Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Moisture Sensitivity: It reacts with water, including atmospheric moisture, to produce 2,4-difluorobenzoic acid and corrosive hydrogen chloride (HCl) gas.[8] All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and dry glassware.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and oxidizing agents.[7]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

-

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Toh, K. L., et al. (2021). N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-fluorobenzoyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoyl chloride, o-chloro-. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

Scribd. (n.d.). Final Benzamide Preparations. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

-

Toh, K. L., et al. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Retrieved from [Link]

Sources

- 1. 2,4'-Difluorobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. data.epo.org [data.epo.org]

2,4-Difluorobenzoyl chloride structure and IUPAC name.

An In-depth Technical Guide to 2,4-Difluorobenzoyl Chloride: Structure, Properties, and Applications in Advanced Chemical R&D

Introduction

This compound is a highly versatile fluorinated building block that has garnered significant attention in the fields of pharmaceutical development, agrochemical synthesis, and material science. As a bifunctional molecule, its reactivity is dominated by the acyl chloride group, while the fluorine atoms at the 2- and 4-positions of the aromatic ring profoundly influence its electronic properties and the characteristics of its derivatives. The presence of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and alter the lipophilicity of parent molecules, making this reagent a critical tool for medicinal chemists and material scientists.[1][2] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of its chemical nature, synthesis, handling, and core applications.

Part 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in research and development. This section details the structural identity and physical characteristics of this compound.

Structure and Nomenclature

The unambiguous identification of a chemical entity is critical for scientific accuracy and reproducibility. This compound is systematically named according to IUPAC conventions, which precisely describe its molecular architecture.

-

Synonyms: Benzoyl chloride, 2,4-difluoro-; 2,4-difluorobenzoic acid chloride[3][6]

-

Chemical Structure: The molecule consists of a benzene ring substituted at position 1 with an acyl chloride (-COCl) group. Two fluorine atoms are substituted at positions 2 and 4, ortho and para to the acyl chloride, respectively.

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

The relationship between the constituent atoms can be visualized through a connectivity graph.

Caption: Atomic connectivity in this compound.

Physicochemical Data

The physical properties of this compound are essential for designing experimental setups, particularly for purification and storage.

| Property | Value | Source(s) |

| CAS Number | 72482-64-5 | [1][3][7][8] |

| Molecular Formula | C₇H₃ClF₂O | [1][3][4][9] |

| Molecular Weight | 176.55 g/mol | [1][3][9] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 192 °C (at 760 mmHg); 70 °C (at 19 mmHg) | [1][5][7] |

| Density | ~1.437 g/mL at 25 °C | [5][7] |

| Refractive Index | n²⁰/D ~1.516 - 1.520 | [1][7] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [5] |

Part 2: Synthesis and Safe Handling

As a reactive intermediate, the synthesis and handling of this compound require careful planning and adherence to strict safety protocols. This section details a standard laboratory synthesis and the necessary precautions for its management.

Synthetic Strategy

The most direct and industrially relevant synthesis of this compound involves the conversion of the corresponding carboxylic acid, 2,4-Difluorobenzoic acid, using a chlorinating agent. Thionyl chloride (SOCl₂) is frequently the reagent of choice.

Causality of Reagent Choice: The selection of thionyl chloride is based on Le Châtelier's principle. The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture. This continuous removal of products shifts the equilibrium forward, driving the reaction to completion and simplifying the purification of the desired acyl chloride.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative procedure for synthesizing this compound. All operations must be performed in a well-ventilated fume hood.

Materials:

-

2,4-Difluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, distillation apparatus

Procedure:

-

Apparatus Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), and a dropping funnel. The entire system must be protected from atmospheric moisture.

-

Reagent Charging: Charge the flask with 2,4-Difluorobenzoic acid (1.0 eq).

-

Reaction Initiation: Add a catalytic amount of DMF (1-2 drops) to the flask. Slowly add thionyl chloride (1.5 - 2.0 eq) via the dropping funnel. The addition is exothermic and may cause the evolution of HCl gas.

-

Reaction Progression: Once the addition is complete, gently heat the mixture to reflux (approx. 80 °C) using a heating mantle. Maintain reflux for 2-4 hours, or until the evolution of gas ceases, indicating the reaction is complete.

-

Workup and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation at atmospheric pressure.

-

Purify the remaining crude product by fractional distillation under reduced pressure (e.g., 70 °C at 19 mmHg[1]) to yield pure this compound as a colorless liquid.

-

Safety and Handling Protocol

Trustworthiness through Safety: The reactive nature of acyl chlorides necessitates stringent safety measures. Failure to adhere to these protocols can result in severe injury and experimental failure.

| Hazard Statement | Precautionary Measure & Rationale |

| H314: Causes severe skin burns and eye damage.[3][10] | Wear appropriate PPE: Chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield. Rationale: Prevents direct contact with the corrosive liquid. |

| Contact with water liberates toxic gas.[10] | Work in a dry, inert atmosphere: Use oven-dried glassware and conduct reactions under nitrogen or argon. Rationale: The compound reacts violently with water (hydrolysis) to produce highly corrosive hydrogen chloride (HCl) gas. |

| Corrosive | Handle only in a certified chemical fume hood. Rationale: Protects the user from inhaling corrosive vapors and the HCl gas produced upon accidental contact with moisture. |

Part 3: Chemical Reactivity and Core Applications

The utility of this compound stems from its predictable and efficient reactivity as an acylating agent, enhanced by the electronic effects of its fluorine substituents.

Core Reactivity: Nucleophilic Acyl Substitution

The primary role of this compound in synthesis is to act as an electrophile in nucleophilic acyl substitution reactions. The carbonyl carbon is highly electron-deficient due to the electronegativity of the attached oxygen, chlorine, and the electron-withdrawing difluorophenyl ring. This makes it highly susceptible to attack by a wide range of nucleophiles (e.g., alcohols, amines, thiols).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. This compound | C7H3ClF2O | CID 588081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound [oakwoodchemical.com]

- 8. This compound - CAS 72482-64-5 - City Chemical LLC. [citychemical.com]

- 9. scbt.com [scbt.com]

- 10. fishersci.com [fishersci.com]

solubility of 2,4-Difluorobenzoyl chloride in organic solvents

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 2,4-Difluorobenzoyl Chloride

Abstract

This compound (C₇H₃ClF₂O) is a highly reactive acyl chloride that serves as a pivotal intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and high-performance polymers.[1] Its utility is fundamentally linked to the electrophilicity of its carbonyl carbon, a property that also dictates its stringent requirements for solvent selection. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility and, more critically, the chemical compatibility of this compound with common organic solvents. We will move beyond simple solubility metrics to explore the underlying chemical principles that govern solvent choice, ensuring reaction success and safety. This document details the compound's reactivity with protic and aprotic solvents, offers a systematic approach to solvent selection, and provides a validated experimental protocol for assessing compatibility.

Physicochemical Characteristics of this compound

A thorough understanding of a compound's physical properties is the foundation for its effective use. This compound is a colorless to light yellow liquid with a pungent odor, a consequence of its slow reaction with atmospheric moisture.[1][2] Its key properties are summarized in Table 1.

| Property | Value | Source(s) |

| CAS Number | 72482-64-5 | [1][2][3] |

| Molecular Formula | C₇H₃ClF₂O | [1][3][4] |

| Molecular Weight | 176.55 g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Density | ~1.437 g/mL at 25 °C | [2][5] |

| Boiling Point | 70 °C at 19 mmHg; ~192 °C at 760 mmHg | [1][5] |

| Refractive Index | n20/D ~1.515 | [2][4] |

| Flash Point | 82 °C | [5] |

| Purity (Typical) | ≥ 96-98% (GC) | [1][4] |

These properties, particularly its liquid state at room temperature and relatively high boiling point, make it a versatile reagent, provided appropriate handling conditions are maintained.

The Dichotomy of Solubility vs. Reactivity: A Critical Distinction

For highly reactive electrophiles like acyl chlorides, the term "solubility" can be misleading. A substance may readily mix with a liquid, not because it forms a stable solution, but because it is undergoing a rapid chemical reaction. This is the central principle governing the use of this compound. The primary consideration is not "is it soluble?" but rather "is the solvent inert?".

Reactivity with Protic Solvents

Polar protic solvents are characterized by the presence of O-H or N-H bonds, which can act as hydrogen bond donors and, more importantly, as nucleophiles.[6][7] Contact between this compound and protic solvents leads to a vigorous, often exothermic, nucleophilic acyl substitution reaction.[8]

-

Water (Hydrolysis): The compound reacts violently with water to produce 2,4-difluorobenzoic acid and corrosive hydrogen chloride (HCl) gas.[2][8][9] This reactivity makes it imperative to handle the compound under strictly anhydrous (moisture-free) conditions. The reaction proceeds via a nucleophilic addition-elimination mechanism where water attacks the electrophilic carbonyl carbon.[10][11]

-

Alcohols (Alcoholysis): Alcohols react similarly to form the corresponding esters and HCl.[12][13] This is a standard method for ester synthesis but is an undesirable side reaction if the alcohol is intended to be used as a solvent.[14][15]

-

Amines (Aminolysis): Ammonia and primary/secondary amines react rapidly to form amides.[11][13] This reaction is also highly exothermic and precludes the use of amine-containing solvents.

Therefore, this compound is not considered soluble in protic solvents; it is chemically incompatible with them.

Compatibility with Aprotic Solvents

Aprotic solvents lack O-H or N-H bonds and are therefore unable to act as hydrogen bond donors or effective nucleophiles, making them the solvents of choice for reactions involving acyl chlorides.[6][16] Within this class, a spectrum of polarities exists, allowing for fine-tuning of reaction conditions.

While specific quantitative solubility data (e.g., g/100 mL) for this compound is not widely published, it is generally considered miscible or highly soluble in a range of common anhydrous aprotic solvents. This is based on the "like dissolves like" principle, as the molecule possesses both polar (C=O, C-F, C-Cl bonds) and nonpolar (aromatic ring) characteristics.

Table 2: Qualitative Solubility and Compatibility Profile in Common Organic Solvents

| Solvent Class | Solvent Example | Dielectric Constant (Polarity) | Compatibility/Solubility | Rationale & Expert Insight |

| Polar Protic | Water, Methanol, Ethanol | High | REACTIVE (Incompatible) | The solvent acts as a nucleophile, leading to rapid decomposition of the acyl chloride.[8][10][12] AVOID AT ALL COSTS. |

| Polar Aprotic | Acetonitrile (MeCN) | High | Compatible / Soluble | Excellent choice for dissolving polar reactants. Must be rigorously dried as it is hygroscopic. |

| Dimethylformamide (DMF) | High | Compatible / Soluble | High boiling point allows for a wide reaction temperature range. Caution: Can promote side reactions; trace water is a major issue. | |

| Dimethyl Sulfoxide (DMSO) | High | Compatible / Soluble | Very high polarity and boiling point. Must be exceptionally dry. Use with caution as it can be difficult to remove post-reaction. | |

| "Borderline" Aprotic | Dichloromethane (DCM) | Medium | Compatible / Soluble | Excellent general-purpose solvent. Volatile (b.p. ~40°C), making it easy to remove. Inert and effective at dissolving a wide range of organics. |

| Tetrahydrofuran (THF) | Medium | Compatible / Soluble | A common choice for organometallic reactions. Must be anhydrous and free of peroxides. | |

| Ethyl Acetate (EtOAc) | Medium | Compatible / Soluble | Generally compatible, but the ester functionality presents a minor risk of reactivity under harsh conditions (e.g., strong Lewis acids). | |

| Nonpolar Aprotic | Toluene, Hexanes, Diethyl Ether | Low | Compatible / Soluble | Good for reactions involving nonpolar substrates. Lower polarity may limit the solubility of certain polar starting materials or intermediates. Diethyl ether is highly volatile and flammable. |

A Systematic Approach to Solvent Selection

Choosing the optimal solvent is a multi-faceted decision that balances solubility, reactivity, reaction conditions, and post-reaction workup. The following workflow, visualized in the diagram below, provides a logical framework for this process.

Caption: Logical workflow for selecting a suitable reaction solvent.

Experimental Protocol: Qualitative Assessment of Solubility and Compatibility

This protocol describes a safe, small-scale method to verify that this compound and all other reaction components are sufficiently soluble and stable in a chosen anhydrous aprotic solvent before committing to a large-scale reaction.

Self-Validating Protocol

Objective: To confirm the physical solubility and short-term chemical stability of reactants in a selected anhydrous aprotic solvent.

Materials:

-

This compound

-

All other solid reactants/catalysts for the planned reaction

-

Chosen anhydrous aprotic solvent (e.g., Dichloromethane)

-

Small, oven-dried glass vials (e.g., 4 mL) with PTFE-lined caps

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Micropipettes or gas-tight syringes

Methodology:

-

Preparation (Inert Atmosphere is CRITICAL):

-

Place 2-3 oven-dried vials in a desiccator to cool under vacuum.

-

Once cool, transfer the vials onto an inert gas manifold. Purge each vial with Nitrogen or Argon for 5-10 minutes.

-

Causality Check: This step is non-negotiable. It removes atmospheric moisture, which would immediately react with the acyl chloride, invalidating the test and producing HCl.[8][9]

-

-

Addition of Solid Components:

-

If your reaction involves solid reagents (e.g., a catalyst, another starting material), add a small, representative amount (e.g., 5-10 mg) to a purged vial while maintaining a positive flow of inert gas.

-

Causality Check: Adding solids first allows you to observe their dissolution without interference from the liquid acyl chloride.

-

-

Solvent Addition:

-

Using a dry syringe, add the chosen anhydrous solvent (e.g., 1-2 mL) to the vial containing the solid.

-

Cap the vial and gently swirl or vortex. Observe if the solid dissolves completely. If not, the solvent may be unsuitable for your reaction.

-

-

Acyl Chloride Addition (Test Vial):

-

In a separate, purged vial, add 1-2 mL of the anhydrous solvent.

-

Using a micropipette or gas-tight syringe, add a small, precise volume of this compound (e.g., 20 µL) to the solvent.

-

Cap immediately and swirl. Observe for complete miscibility. The solution should remain clear and colorless (or pale yellow).

-

-

Combined Stability Test (Optional but Recommended):

-

To the vial from Step 3 (containing the dissolved solid reactants), add the same small volume (e.g., 20 µL) of this compound.

-

Validation System: Immediately observe for any signs of an undesired reaction:

-

Gas evolution (fizzing): Suggests decomposition or reaction with trace impurities (e.g., water).

-

Color change: Indicates an unexpected chemical transformation.

-

Precipitate formation: Could indicate insolubility of a product or complex.

-

Exotherm (vial becomes warm): A clear sign of a chemical reaction.

-

-

Allow the vial to stand at the intended reaction temperature for 15-30 minutes, observing periodically. If no changes occur, the solvent system is deemed compatible for the planned experiment.

-

Conclusion

The effective use of this compound in synthetic chemistry is critically dependent on a nuanced understanding of its interaction with organic solvents. The guiding principle is chemical compatibility, not classical solubility. Protic solvents are fundamentally unsuitable due to their reactive nature, leading to immediate decomposition of the acyl chloride. The ideal solvents are anhydrous polar and nonpolar aprotic liquids, such as dichloromethane, tetrahydrofuran, toluene, and acetonitrile. By following a systematic selection process and employing a robust experimental validation protocol, researchers can confidently choose a solvent system that ensures the integrity of the reagent, maximizes reaction yield, and maintains a safe operating environment.

References

- Chem-Impex. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound CAS#: 72482-64-5.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Fluorochem. (n.d.). This compound.

- Thermo Fisher Scientific. (n.d.). This compound, 97%.

- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2,4-DICHLORO-5-FLUOROBENZOYL CHLORIDE.

- Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides).

- TCI Chemicals. (2023). SAFETY DATA SHEET: this compound.

- Thermo Fisher Scientific. (2015). SAFETY DATA SHEET: Benzoyl chloride, 4-fluoro-.

- Sigma-Aldrich. (n.d.). 2,6-Difluorobenzoyl chloride 99%.

- Synquest Labs. (2019). 2,6-Difluorobenzoyl chloride Safety Data Sheet.

- Solubility of Things. (n.d.). 2-Fluorobenzoyl chloride.

- Oakwood Chemical. (n.d.). This compound.

- Anshul Specialty Molecules. (n.d.). 4-Fluorobenzoyl Chloride.

- BOC Sciences. (n.d.). The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride.

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]

-

Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

- Reddit. (2020). Nucleophilicity (Protic vs. Aprotic solvents). r/Mcat.

- Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.

- The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube.

- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.

- Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides.

- Michigan State University Department of Chemistry. (n.d.). Reactions of Alcohols.

- Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions.

- ChemCollective. (n.d.). Virtual Labs.

- ResearchGate. (n.d.). Reaction conditions of pentafluorobenzoyl chloride alcoholysis and....

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 72482-64-5 [m.chemicalbook.com]

- 3. This compound | C7H3ClF2O | CID 588081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A17920.14 [thermofisher.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. reddit.com [reddit.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. savemyexams.com [savemyexams.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. Reactions of Alcohols [www2.chemistry.msu.edu]

- 15. researchgate.net [researchgate.net]

- 16. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the Reactivity of 2,4-Difluorobenzoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Difluorobenzoyl chloride is a pivotal acylating agent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its heightened reactivity, a direct consequence of the electronic properties of its fluorine substituents, allows for the efficient construction of complex molecular architectures. This guide provides an in-depth analysis of the reactivity of this compound with common nucleophiles, focusing on the underlying mechanistic principles, experimental considerations, and practical applications. By understanding the causality behind its reactivity, researchers can better leverage this versatile reagent to accelerate innovation in drug discovery and materials science.

Introduction: The Activated Nature of this compound

This compound (DFBC) is a colorless to light yellow liquid that serves as a crucial intermediate for introducing the 2,4-difluorobenzoyl moiety into target molecules.[1] Its significance lies in the unique properties conferred by the fluorine atoms. Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a powerful electron-withdrawing inductive effect (-I).[2] This effect is twofold:

-

Activation of the Carbonyl Group: The fluorine atoms at the ortho (2) and para (4) positions synergistically withdraw electron density from the aromatic ring and, consequently, from the carbonyl carbon. This withdrawal significantly increases the partial positive charge (δ+) on the carbonyl carbon, rendering it highly electrophilic and thus more susceptible to nucleophilic attack compared to non-fluorinated benzoyl chloride.[2][3]

-

Enhanced Biological Properties: The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate binding affinity to biological targets.[4][5] As an acylating agent, DFBC is a key building block for synthesizing these valuable fluorinated compounds.[1]

This enhanced electrophilicity dictates the reaction conditions and speed of its transformations with a wide range of nucleophiles.

The Core Mechanism: Nucleophilic Acyl Substitution

The reactions of this compound with nucleophiles proceed via a classic nucleophilic acyl substitution mechanism.[6] This is typically a two-step process known as an addition-elimination mechanism.[6][7]

-

Nucleophilic Addition: The nucleophile (Nu:) attacks the highly electrophilic carbonyl carbon, breaking the π-bond of the C=O group. This results in the formation of a transient, sp³-hybridized tetrahedral intermediate.[7][8]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion (Cl⁻)—a good leaving group—is expelled.[6][7][9]

The overall transformation results in the substitution of the chloride with the incoming nucleophile.

Caption: General Mechanism of Nucleophilic Acyl Substitution.

Reactivity with N-Nucleophiles: Amide Synthesis

The reaction of this compound with primary and secondary amines is a rapid and highly efficient method for synthesizing N-substituted 2,4-difluoro-benzamides. This reaction is fundamental in the synthesis of numerous pharmaceuticals.[1]

Mechanism & Causality: Amines are excellent nucleophiles due to the lone pair of electrons on the nitrogen atom.[10] The reaction is typically very fast, often exothermic, and proceeds readily at or below room temperature.[]

The reaction generates hydrogen chloride (HCl) as a byproduct.[12] Since amines are basic, a second equivalent of the amine will react with the generated HCl to form an ammonium salt.[12] This effectively consumes half of the amine nucleophile. To ensure the reaction goes to completion and to avoid wasting the primary nucleophile, a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is typically added to act as an acid scavenger.[13][14]

Experimental Protocol: Synthesis of N-benzyl-2,4-difluorobenzamide

This protocol describes a standard procedure for the acylation of an amine using this compound under Schotten-Baumann conditions.[][13]

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve benzylamine (1.05 eq) and TEA (1.2 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction.

-

Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (acyl chloride) is consumed.

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-benzyl-2,4-difluorobenzamide.

Reactivity with O-Nucleophiles: Ester Synthesis and Hydrolysis

This compound reacts with alcohols and phenols to form the corresponding esters. Due to the lower nucleophilicity of alcohols compared to amines, these reactions often require a catalyst to proceed at a practical rate.

Catalysis: A common and highly effective catalyst is 4-Dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that functions by first reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the starting acyl chloride and is readily attacked by the alcohol nucleophile.

Hydrolysis, the reaction with water, is a competing side reaction. The high reactivity of DFBC means it is sensitive to moisture.[14] Rigorous exclusion of water by using anhydrous solvents and an inert atmosphere is critical to maximize the yield of the desired ester.[14]

Data Presentation: Representative Acylation Reactions

| Nucleophile | Product Type | Conditions | Typical Yield | Reference |

| Aniline | Amide | TEA, DCM, 0°C to RT | >90% | [13] |

| Propan-2-ol | Ester | Pyridine/DMAP, DCM, RT | 85-95% | General Protocol |

| Water | Carboxylic Acid | Uncatalyzed, RT | Quantitative | [15] |

| Morpholine | Amide | K₂CO₃, DMSO, 120°C | 95% | [2] |

Friedel-Crafts Acylation

In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can act as an electrophile in a Friedel-Crafts acylation reaction with electron-rich aromatic compounds.[16][17] The Lewis acid coordinates to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and generating a highly reactive acylium ion, which then undergoes electrophilic aromatic substitution.[17]

Caption: Generalized Workflow for Friedel-Crafts Acylation.

Conclusion and Future Outlook

This compound's reactivity is a direct and predictable consequence of the strong inductive effect of its fluorine substituents. This inherent electrophilicity makes it an exceptionally useful and versatile reagent for the synthesis of amides, esters, and ketones, particularly in the development of new pharmaceutical and agrochemical agents.[1][18] A thorough understanding of the nucleophilic acyl substitution mechanism, the role of bases and catalysts, and proper experimental technique is paramount for harnessing its full synthetic potential. As the demand for complex fluorinated molecules continues to grow, the importance of key building blocks like this compound in enabling chemical innovation will only increase.

References

-

Nucleophilic Acyl Substitution - BYJU'S . BYJU'S. Available from: [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) . Master Organic Chemistry. Available from: [Link]

-

Scheme 1 Benzoyl chloride and its fluorinated analogues. - ResearchGate . ResearchGate. Available from: [Link]

-

Fluorinated Benzoyl Chlorides: Essential Building Blocks for Pharmaceutical & Agrochemical Innovation - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

20.3 The Mechanisms of Nucleophilic Acyl Substitution - Chad's Prep . Chad's Prep. Available from: [Link]

-

Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry - YouTube . YouTube. Available from: [Link]

-

2,4-Difluorobenzyl Chloride: Your Key Supplier for Pharma & Agro Synthesis . Available from: [Link]

-

Synthesis of regiospecifically fluorinated conjugated dienamides - PubMed - NIH . PubMed. Available from: [Link]

-

20.3 The Mechanisms of Nucleophilic Acyl Substitution | Organic Chemistry - YouTube . YouTube. Available from: [Link]

-

Friedel–Crafts acylation reactions using metal triflates in ionic liquid - IT Services - University of Liverpool . University of Liverpool. Available from: [Link]

-

Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC - NIH . National Center for Biotechnology Information. Available from: [Link]

-

Review on friedel-crafts acylation of benzene derivatives using various catalytic systems - International Journal of Advanced Chemistry Research . International Journal of Advanced Chemistry Research. Available from: [Link]

-

Fluorobenzyl Chloride Series - Sparrow Chemical . Sparrow Chemical. Available from: [Link]

-

This compound - Oakwood Chemical . Oakwood Chemical. Available from: [Link]

-

Acylation of Amines, Part 2: Other Electrophiles - YouTube . YouTube. Available from: [Link]

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride . Royal Society of Chemistry. Available from: [Link]

-

Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies . Luxembourg Bio Technologies. Available from: [Link]

-

Benzoyl Chloride Series - Sparrow Chemical . Sparrow Chemical. Available from: [Link]

-

(PDF) Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones - ResearchGate . ResearchGate. Available from: [Link]

-

Measurement of Hydrolysis Rate Constants for Evaluation of Hazardous Waste Land Disposal: Volume I - Data on 32 Chemicals - epa nepis . Environmental Protection Agency. Available from: [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal . Organic Chemistry Portal. Available from: [Link]

-

This compound | C7H3ClF2O | CID 588081 - PubChem . PubChem. Available from: [Link]

-

Amide formation from acyl chloride (video) - Khan Academy . Khan Academy. Available from: [Link]

-

The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach | Journal of the American Chemical Society . Journal of the American Chemical Society. Available from: [Link]

-

Benzylic C(sp 3 )–H fluorination - Beilstein Journals . Beilstein Journals. Available from: [Link]

-

Reactions of Acyl Chlorides with Primary Amines - Chemistry LibreTexts . Chemistry LibreTexts. Available from: [Link]

-

2,4-Dichlorobenzoyl Chloride: A Cornerstone in Fine Chemical Synthesis . Available from: [Link]

-

Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water . Available from: [Link]

-

Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles . Frontiers. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. sparrow-chemical.com [sparrow-chemical.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. byjus.com [byjus.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Khan Academy [khanacademy.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Amide Synthesis [fishersci.it]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Friedel-Crafts Acylation [organic-chemistry.org]

- 18. chemimpex.com [chemimpex.com]

The Unseen Catalyst: An In-depth Technical Guide to the Discovery, History, and Application of 2,4-Difluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Workhorse